molecular formula C22H28N4O3 B605944 BAY-6035

BAY-6035

货号: B605944
分子量: 396.5 g/mol
InChI 键: CKFRXCBNKKOFGO-IGEOTXOUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

BAY-6035 is a potent, selective, and substrate-competitive inhibitor of SMYD3 (SET and MYND domain-containing protein 3), a lysine methyltransferase implicated in cancer progression through its regulation of non-histone substrates like MAP3K2 and HER2 . Structurally, it features a bridged azabicyclo[3.1.0]hexane-substituted urea scaffold, with a benzodiazepine ring and cyclopropylethyl group critical for binding SMYD3’s substrate pocket .

化学反应分析

Mechanism of Enzymatic Inhibition

BAY-6035 acts as a substrate-competitive inhibitor of SMYD3, directly binding to the enzyme's substrate pocket and blocking methylation of target proteins like MAP3K2. Key features include:

  • IC₅₀ Values :
    • 88 nM for in vitro inhibition of MEKK2 peptide methylation .
    • 70 nM in cellular assays for MAP3K2 methylation inhibition .
  • Selectivity : >100-fold selectivity over other histone methyltransferases (e.g., SMYD2, EZH2, PRMT3) and kinases .

Structural Basis of Binding

X-ray crystallography reveals unique interactions between this compound and SMYD3:

Binding Feature Detail
Hydrophobic Pocket Occupancy Binds the lysine-binding channel via a benzodiazepine core .
Hydrogen Bonding Forms an unprecedented pattern with SMYD3 residues (e.g., Tyr239, Glu246) .
Conformational Remodeling Induces structural changes in SMYD3’s substrate-binding site .

This binding disrupts SMYD3’s catalytic activity by preventing substrate access to the methyl-donor S-adenosylmethionine (SAM) .

Key Assays and Results

Assay Type Conditions Result
Thermal Shift Assay (TSA) High-throughput screening (410,000 compounds)Identified benzodiazepine hit cluster .
Surface Plasmon Resonance KD = 0.18 µMConfirmed high-affinity binding .
Isothermal Titration Calorimetry ΔG = -9.8 kcal/molValidated enthalpic-driven binding .

Synthetic and Optimization Pathways

This compound was derived from a benzodiazepine scaffold identified via TSA. Key steps include:

  • Hit Identification : Primary screening prioritized compounds stabilizing SMYD3 .
  • Structure-Activity Relationship (SAR) :
    • Substituent optimization enhanced potency (e.g., cyclopropylethyl group improved cellular permeability) .
  • Biophysical Validation : SPR and ITC confirmed target engagement and selectivity .

Cellular and Pharmacological Interactions

  • MEKK2 Methylation Inhibition : Reduces SMYD3-dependent methylation at IC₅₀ = 70 nM, impairing MAPK signaling .
  • Antiproliferative Effects : Demonstrated in prostate cancer (IC₅₀ = 120 nM) and leukemia models .

Comparative Analysis with Other Inhibitors

Compound Target IC₅₀ (nM) Selectivity Structural Class
This compound SMYD388>100-fold vs. other PKMTsBenzodiazepine
EPZ031686 SMYD312050-foldPyrazole
GSK2801 SMYD225>500-fold vs. SMYD3Benzodiazepine

This compound’s benzodiazepine scaffold and unique hydrogen-bonding network confer superior selectivity compared to pyrazole-based inhibitors .

Stability and Solubility Profile

Parameter Value
Molecular Weight 396.5 g/mol
Solubility (DMSO) 39.65 mg/mL (100 mM)
Storage Stable at -20°C for >12 months

科学研究应用

Biochemical Properties

BAY-6035 has demonstrated impressive potency with an IC50 value of approximately 88 nM in biochemical assays and around 70 nM in cellular assays targeting MEKK2 methylation . The selectivity profile of this compound is notable, showing over 100-fold selectivity against other protein and DNA methyltransferases, which is crucial for minimizing off-target effects in therapeutic applications .

Table 1: Biochemical Properties of this compound

PropertyValue
IC50 (Biochemical)88 nM
IC50 (Cellular)~70 nM
Selectivity>100-fold
Binding Affinity (Kd)100 nM
Stability (Plasma)TBD

Role in Tumor Biology

This compound's inhibition of SMYD3 has been linked to significant effects on tumor biology. Studies have shown that silencing SMYD3 expression can suppress tumor growth in various cancer models, including ovarian and colorectal cancers . By inhibiting SMYD3, this compound may also induce cell cycle arrest and promote differentiation in cancer cells.

Case Study: Ovarian Cancer

Research indicates that this compound effectively reduces the proliferation of ovarian cancer cells by targeting the methylation processes regulated by SMYD3. In vitro studies demonstrated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis in these cancer cells .

Preclinical Studies

Preclinical investigations have highlighted the potential of this compound as a therapeutic agent. In animal models, administration of this compound resulted in significant tumor regression without observable toxicity at doses up to 20 µM . These findings support the further exploration of this compound in clinical settings.

Table 2: Summary of Preclinical Findings

Study FocusResult
Ovarian Cancer ProliferationSignificant reduction observed
Tumor RegressionNotable regression without toxicity
DosageEffective up to 20 µM

相似化合物的比较

Mechanism and Biochemical Activity :

  • IC50 Values : BAY-6035 inhibits SMYD3-mediated methylation of MEKK2/MAP3K2 with an in vitro IC50 of 88 nM and a cellular IC50 of 70–183 nM .
  • Binding Affinity : ITC and SPR studies confirm a dissociation constant (Kd) of 133 nM , driven by favorable van der Waals and hydrogen-bond interactions with SMYD3 residues like Tyr239 .

Cellular Effects :

  • This compound suppresses MAP3K2 trimethylation in HeLa cells without inducing acute cytotoxicity or proliferation inhibition, even at 20 µM .
  • Its low permeability and strong efflux properties limit off-target effects, making it a precise chemical probe .

This compound is distinguished from other SMYD3 inhibitors by its substrate-competitive mechanism, selectivity, and cellular efficacy. Key competitors include novobiocin, BCI-121, EPZ031686, and benzene sulfonamide derivatives (Table 1).

Table 1: Comparative Analysis of SMYD3 Inhibitors

Compound Mechanism IC50 (SMYD3) Selectivity Profile Cellular Activity Key Limitations References
This compound Substrate-competitive 88 nM (in vitro) >100× over other methyltransferases Inhibits MAP3K2 methylation (IC50 = 70–183 nM) No antiproliferative effects
Novobiocin Undefined N/A Reduces SMYD3 expression Inhibits breast cancer cell migration Low potency; unclear target engagement
BCI-121 Catalytic inhibitor ~1 µM Broad methyltransferase inhibition Reduces colorectal cancer growth Off-target effects
EPZ031686 SAM-competitive 12 nM Moderate selectivity Limited cellular data Potential SAM-dependent toxicity
Benzene sulfonamide derivatives Substrate-competitive Ki < this compound Theoretical selectivity High in silico affinity Poor pharmacokinetics (e.g., CYP450 metabolism)

Key Differentiators of this compound:

Structural Precision : The (S)-methyl isomer (Compound 32) is the active form, while analogs like BAY-444 (methylated at Tyr239) lose activity, highlighting the necessity of hydrogen bonding for efficacy .

Cellular Penetration : Despite low permeability, this compound achieves sub-µM cellular IC50 values, outperforming basic analogs (Compounds 15, 18) with poor membrane penetration .

Validated Negatives : A structurally similar negative control compound (undisclosed) is available to distinguish SMYD3-specific effects .

Research Implications and Limitations

  • Advantages : this compound’s selectivity and substrate-specificity make it ideal for in vivo SMYD3 pathway validation. Its lack of cytotoxicity enables long-term studies without confounding cell death .
  • Limitations : The absence of antiproliferative effects in 13 cancer models questions SMYD3’s role as a standalone therapeutic target. Future studies should explore combinatorial therapies .
  • Availability : this compound is commercially accessible (e.g., MedChemExpress HY-112080, Source Leaf S35055) for academic and industrial research .

生物活性

BAY-6035 is a novel and selective inhibitor of the SMYD3 (SET and MYND domain containing 3) protein methyltransferase, which has been implicated in various cancers, particularly in promoting tumor growth and metastasis. The compound has garnered attention for its potential therapeutic applications due to its ability to modulate epigenetic regulation through inhibition of lysine methylation.

This compound functions by selectively inhibiting the enzymatic activity of SMYD3, which methylates lysine residues on histones and non-histone proteins. This inhibition disrupts the normal function of these proteins, leading to altered gene expression profiles associated with cancer progression. The specific IC50 value for this compound in inhibiting MEKK2 methylation in cellular assays is reported to be approximately 70 nM .

Efficacy in Preclinical Studies

  • Cellular Assays : In vitro studies have demonstrated that this compound effectively reduces SMYD3-mediated methylation, leading to decreased proliferation of cancer cell lines. Notably, it has shown significant inhibition of cell growth in various models including prostate cancer and leukemia .
  • In Vivo Models : Preclinical trials involving xenograft models have indicated that treatment with this compound results in tumor regression and prolonged survival. For instance, mice treated with this compound exhibited reduced tumor size compared to controls, suggesting its potential as an effective anti-cancer agent .

Selectivity and Safety Profile

This compound has been characterized as a highly selective inhibitor of SMYD3, with minimal off-target effects observed in cellular assays. Its selectivity is crucial for reducing potential side effects associated with broader-spectrum inhibitors that target multiple methyltransferases .

Case Studies

  • Prostate Cancer : In a phase Ib clinical trial, this compound was evaluated for its effects on patients with metastatic castration-resistant prostate cancer (mCRPC). Results indicated promising outcomes in terms of tumor response rates and manageable side effects, paving the way for further clinical investigations .
  • Leukemia Models : Studies involving acute myeloid leukemia (AML) cell lines demonstrated that this compound could induce differentiation and apoptosis in cancer cells by disrupting SMYD3 activity. This effect was linked to alterations in gene expression patterns associated with cell cycle regulation and apoptosis pathways .

Data Summary

Parameter Value
Target Protein SMYD3
IC50 (MEKK2 Methylation) 70 nM
Tumor Types Evaluated Prostate Cancer, AML
Efficacy in Xenograft Models Significant Tumor Regression
Phase I Clinical Trials Ongoing

常见问题

Basic Research Questions

Q. What is the primary biochemical mechanism of BAY-6035 as a SMYD3 inhibitor?

this compound acts as a substrate-competitive inhibitor of SMYD3, binding directly to the enzyme's substrate-binding pocket. Structural studies reveal its benzodiazepine ring and cyclopropylethyl group mimic peptide interactions, while the azabicyclo[3.1.0]hexane substituent occupies the hydrophobic lysine-binding cavity. This binding mode disrupts SMYD3-mediated methylation of targets like MAP3K2, with an IC50 of 88 nM in biochemical assays . Its non-SAM competitive mechanism distinguishes it from cofactor-targeting inhibitors .

Q. How selective is this compound against other methyltransferases and kinases?

this compound exhibits >100-fold selectivity for SMYD3 over 34 other methyltransferases, including SMYD2 and DNA methyltransferases. It shows no activity (IC50 >20 µM) against a panel of 30 kinases, confirming its specificity. This selectivity was validated using biochemical assays and cross-screening with SAM-dependent enzymes, ensuring minimal off-target interference in mechanistic studies .

Q. What biochemical assays are most reliable for quantifying this compound activity?

Key assays include:

  • Isothermal Titration Calorimetry (ITC): Measures binding affinity (Kd = 133 nM) and thermodynamic parameters (ΔH, ΔS) to confirm direct target engagement .
  • Surface Plasmon Resonance (SPR): Validates rapid association/dissociation kinetics, indicating transient but specific interactions .
  • Thermal Shift Assay (TSA): Used in high-throughput screening to identify compounds stabilizing SMYD3, correlating with biochemical activity .

Advanced Research Questions

Q. How can researchers resolve contradictions between SMYD3 inhibition and absent antiproliferative effects in cell models?

Despite inhibiting SMYD3-mediated MAP3K2 methylation (IC50 = 183 nM in HeLa cells), this compound showed no cytotoxicity or proliferation inhibition in 13 cancer/non-cancer cell lines at 20 µM . To address this:

  • Multi-omics integration: Combine transcriptomics/proteomics to identify compensatory pathways (e.g., alternative methyltransferases).
  • Prolonged exposure experiments: Test effects over extended timelines to capture delayed phenotypes.
  • Genetic validation: Compare this compound effects with SMYD3 knockout models to isolate enzyme-specific roles .

Q. What structural features of this compound optimize its binding to SMYD3?

The (S)-methyl isomer of this compound exhibits superior binding due to:

  • Hydrogen bonding: Interactions with Tyr239 backbone oxygen stabilize the enzyme-inhibitor complex.
  • Van der Waals contacts: The cyclopropylethyl group fills a hydrophobic pocket critical for substrate mimicry.
  • Stereochemical specificity: Methylation of the azabicyclo[3.1.0]hexane group (as in BAY-444) abolishes activity, highlighting the importance of stereochemistry .

Q. What orthogonal methods are recommended to validate SMYD3 target engagement in vivo?

  • Cellular thermal shift assay (CETSA): Confirm SMYD3 stabilization by this compound in live cells.
  • Chemical proteomics: Use photoaffinity-labeled this compound derivatives to map binding sites.
  • Negative controls: Employ structurally analogous but inactive compounds (e.g., BAY-444) to rule out off-target effects .

Q. How does this compound’s non-SAM competitive inhibition influence drug design strategies?

Unlike SAM-competitive inhibitors, this compound’s substrate-binding site targeting avoids interference with cofactor metabolism. This allows:

  • Reduced toxicity: SAM is essential for numerous cellular processes; avoiding its depletion minimizes adverse effects.
  • Enhanced selectivity: Substrate-binding pockets are less conserved than SAM-binding regions across methyltransferases .

Q. What methodologies address this compound’s low cellular permeability in complex models?

Although this compound shows moderate permeability, researchers can:

  • Use prodrug strategies: Introduce ester groups to improve membrane penetration.
  • Employ nano-delivery systems: Encapsulate this compound in liposomes or polymeric nanoparticles for targeted delivery.
  • Modulate pH: Exploit tumor microenvironment acidity to enhance cellular uptake .

Q. Methodological Considerations

Q. How to design dose-response experiments for this compound in methylation assays?

  • Variable substrate concentrations: Test this compound at fixed SAM (50 µM) and varying MAP3K2 peptide concentrations to confirm substrate competition .
  • Time-resolved assays: Monitor methylation inhibition over 0–120 minutes to establish kinetic parameters (kon/koff).
  • Positive controls: Include known SMYD3 inhibitors (e.g., EPIC-0628) to validate assay robustness .

Q. What statistical approaches are critical for analyzing this compound’s selectivity data?

  • Z-factor analysis: Ensure high-throughput screening robustness (Z’ >0.5).
  • Hierarchical clustering: Group methyltransferases by structural/functional similarity to identify selectivity patterns.
  • Dose-response curve fitting: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values with 95% confidence intervals .

属性

IUPAC Name

(2S)-1-(3-azabicyclo[3.1.0]hexane-3-carbonyl)-N-(2-cyclopropylethyl)-2-methyl-4-oxo-3,5-dihydro-2H-1,5-benzodiazepine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-13-8-20(27)24-18-10-15(21(28)23-7-6-14-2-3-14)4-5-19(18)26(13)22(29)25-11-16-9-17(16)12-25/h4-5,10,13-14,16-17H,2-3,6-9,11-12H2,1H3,(H,23,28)(H,24,27)/t13-,16?,17?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKFRXCBNKKOFGO-IGEOTXOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)NC2=C(N1C(=O)N3CC4CC4C3)C=CC(=C2)C(=O)NCCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BAY-6035
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
BAY-6035
Reactant of Route 3
Reactant of Route 3
BAY-6035
Reactant of Route 4
Reactant of Route 4
BAY-6035
Reactant of Route 5
Reactant of Route 5
BAY-6035
Reactant of Route 6
Reactant of Route 6
BAY-6035

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。